![molecular formula C14H22ClN3 B1401013 4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane CAS No. 1361112-39-1](/img/structure/B1401013.png)
4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane
Overview
Description
4-((3-Chloropyrazin-2-yl)methyl)-1-isopropylazepane, commonly referred to as “CPMA”, is a unique compound with a wide range of applications in scientific research. CPMA is a member of the pyrazin-2-ylmethyl azepane family of compounds, and is a derivative of the pyrazin-2-ylmethyl group. CPMA has been extensively studied in the past, and its unique properties have been exploited in many different areas of scientific research.
Scientific Research Applications
Antimicrobial Agents
The compound has been explored in the design and synthesis of new antimicrobial agents. A study by Bhat et al. (2016) discusses the creation of novel compounds with significant antimicrobial activities, emphasizing their potential as effective inhibitors of specific bacterial enzymes (Bhat et al., 2016).
Anticancer and Antimicrobial Agents
Kanubhai D. Katariya and colleagues (2021) synthesized compounds incorporating this chemical structure, which showed promise in anticancer and antimicrobial applications. Their research highlighted these compounds' potential to overcome microbe resistance to pharmaceutical drugs (Katariya, Vennapu & Shah, 2021).
Corrosion Inhibition
In the field of materials science, this compound has been studied for its potential as a corrosion inhibitor. Tebbji et al. (2005) investigated its inhibitive action against steel corrosion in acidic solutions, demonstrating its efficiency in corrosion protection (Tebbji et al., 2005).
Drug Design and Neuroleptics
In drug design, especially in the development of neuroleptics, this compound has shown potential. Saari et al. (1983) explored derivatives of this compound for their effectiveness in binding to specific neuroreceptors, highlighting their potential in mental health treatment (Saari et al., 1983).
Crystal Structure and Photophysical Properties
In physical chemistry, its derivatives have been studied for their crystal structure and photophysical properties. Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the structural characterization of such compounds, providing insights into their physical properties and potential applications (Kariuki, Abdel-Wahab & El‐Hiti, 2021).
properties
IUPAC Name |
4-[(3-chloropyrazin-2-yl)methyl]-1-propan-2-ylazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3/c1-11(2)18-8-3-4-12(5-9-18)10-13-14(15)17-7-6-16-13/h6-7,11-12H,3-5,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBDUZCSPKGXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(CC1)CC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148850 | |
Record name | 1H-Azepine, 4-[(3-chloro-2-pyrazinyl)methyl]hexahydro-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1361112-39-1 | |
Record name | 1H-Azepine, 4-[(3-chloro-2-pyrazinyl)methyl]hexahydro-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1361112-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Azepine, 4-[(3-chloro-2-pyrazinyl)methyl]hexahydro-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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